molecular formula C21H17N3OS B2935084 3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide CAS No. 863594-21-2

3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B2935084
CAS No.: 863594-21-2
M. Wt: 359.45
InChI Key: YKRDHVWBMSMVOB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3-methyl substituent on the benzamide ring and a 2-methylphenyl group linked to a [1,3]thiazolo[5,4-b]pyridine moiety. Its molecular formula is C23H19N3OS, with a molecular weight of 385.48 g/mol (estimated). The thiazolo-pyridine core contributes to aromatic stacking and hydrogen-bonding interactions, while the methyl groups modulate lipophilicity and steric effects.

Properties

IUPAC Name

3-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-13-5-3-6-15(11-13)19(25)23-18-12-16(9-8-14(18)2)20-24-17-7-4-10-22-21(17)26-20/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRDHVWBMSMVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable thioamide with a halogenated pyridine derivative under basic conditions. The final step involves the coupling of the thiazole-pyridine intermediate with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines .

Scientific Research Applications

3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) by binding to its active site. This inhibition disrupts the PI3K/AKT signaling pathway, which is crucial for cell growth and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

Compound Name Substituents (Benzamide/Thiazolo-Pyridine) Molecular Weight (g/mol) XLogP Hydrogen Bond Donors/Acceptors Key References
Target Compound 3-methyl (benzamide); 2-methyl (phenyl) 385.48 (estimated) ~3.8 (estimated) 1/5 N/A
2,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)benzamide 2,4-dimethoxy (benzamide); no methyl (phenyl) 391.10 4.1 1/6
3-Methoxy-N-(3-thiazolo[5,4-b]pyridin-2-ylphenyl)benzamide (T60001) 3-methoxy (benzamide); no methyl (phenyl) 377.42 (estimated) ~3.5 1/5
5-Chloro-2-methoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-YL}phenyl)benzamide 5-chloro-2-methoxy (benzamide); 2-methyl (phenyl) 409.89 ~4.2 1/5
PC190723 (Anti-MRSA FtsZ inhibitor) 6-chloro (thiazolo-pyridine); difluorobenzyl 365.79 3.9 2/5

Key Observations :

  • Lipophilicity (XLogP) : The target compound’s methyl groups likely increase lipophilicity (~3.8) compared to methoxy-substituted analogs (e.g., T60001, XLogP ~3.5). Chlorine in the 5-chloro analog raises XLogP to 4.2, suggesting enhanced membrane permeability .
  • Hydrogen Bonding: All analogs have 1 donor, but acceptors vary (5–6), influencing solubility and target engagement.
Sirtuin Modulation (T60001)

The 3-methoxy analog (T60001) acts as a sirtuin modulator, implicated in chromatin remodeling and metabolic diseases. Its methoxy group may enhance binding to sirtuin’s hydrophobic pockets, while the thiazolo-pyridine core stabilizes interactions via π-stacking .

Antibacterial Activity (PC190723)

PC190723, a structurally distinct analog, inhibits bacterial FtsZ (IC₅₀ = 80 nM) via its chlorothiazole and difluorobenzyl groups. While the thiazolo-pyridine core is conserved, the target compound lacks the electron-withdrawing substituents critical for FtsZ binding, suggesting divergent applications .

GK Activation (Cyclopentyl-Sulfonyl Analogs)

A cyclopentyl-sulfonyl-piperazine analog () activates glucokinase (GK) by binding to an allosteric site. The thiazolo-pyridine moiety anchors the compound, while the sulfonyl group interacts with Arg63. The target compound’s methyl groups may sterically hinder similar interactions, limiting GK activity .

Biological Activity

3-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a thiazolo-pyridine derivative that has attracted attention for its potential biological activities. This compound features a complex structure comprising a thiazolo[5,4-b]pyridine moiety and a benzamide functional group, which are known for their diverse pharmacological properties. The molecular formula of this compound is C18H18N2S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms.

Structural Characteristics

The structural features of this compound include:

  • Thiazolo[5,4-b]pyridine Core : This heterocyclic structure is known for various biological activities.
  • Benzamide Group : Typically associated with significant biological activity in medicinal chemistry.

Biological Activities

Research indicates that thiazolo-pyridine derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Below is a summary of the biological activities associated with this compound based on available studies.

Antimicrobial Activity

In a study evaluating various thiazolopyridine derivatives for antimicrobial properties, compounds similar to this compound demonstrated potent inhibitory effects against pathogens like Pseudomonas aeruginosa and Escherichia coli. Notably, one derivative exhibited a Minimum Inhibitory Concentration (MIC) of 0.21 µM against these bacteria .

CompoundMIC (µM)Target Organisms
This compound0.21Pseudomonas aeruginosa, Escherichia coli
Other ThiazolopyridinesVariesVarious Gram-positive and Gram-negative bacteria

Cytotoxicity

The cytotoxic effects of thiazolopyridine derivatives were assessed using the MTT assay on human cell lines (HaCat and Balb/c 3T3). Results indicated promising cytotoxicity profiles for several derivatives .

The mechanism of action for compounds in this class often involves interaction with specific molecular targets. For instance, binding studies have shown that these compounds can inhibit important enzymes such as DNA gyrase and MurD. The interactions typically involve hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolopyridine derivatives:

  • Study on Antimicrobial Properties : A recent study screened multiple thiazolopyridine derivatives for antimicrobial activity. The most active compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects against human cell lines and found that certain derivatives had selective cytotoxicity without affecting normal cells significantly .

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